Ethyl 2-methoxybenzoate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

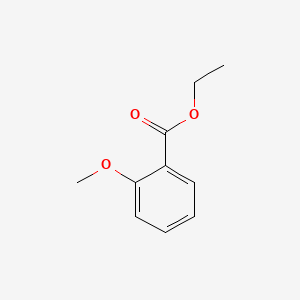

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNODWEPAWIJGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047126 | |

| Record name | Ethyl o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-26-4, 66507-71-9 | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7335-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-methoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl o-anisate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHOXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OB313918P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-methoxybenzoate from 2-methoxybenzoic acid

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of ethyl 2-methoxybenzoate, a valuable compound in organic synthesis and fragrance industries.[1][2] We will delve into the primary synthetic route, Fischer-Speier esterification, offering a detailed, field-proven protocol. Furthermore, we will explore alternative methodologies, providing a comparative analysis to enable informed decisions in experimental design.

Introduction to this compound

This compound, also known as ethyl o-anisate, is an ester with the molecular formula C10H12O3.[3] It is recognized for its sweet, floral, and fruity aroma, making it a component in fragrance formulations.[2] Beyond its olfactory properties, it serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals. A clear understanding of its synthesis is therefore crucial for professionals in chemical and pharmaceutical development.

Primary Synthesis Route: Fischer-Speier Esterification

The most common and economically viable method for preparing this compound is the Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed reaction between a carboxylic acid (2-methoxybenzoic acid) and an alcohol (ethanol) to yield an ester and water.[4][5]

Underlying Principles

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][6] The reaction equilibrium can be manipulated to favor the formation of the ester product. According to Le Châtelier's principle, this can be achieved by either using a large excess of one of the reactants (typically the alcohol) or by removing water as it is formed.[6][7]

The mechanism proceeds through several key steps:

-

Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the 2-methoxybenzoic acid.[6][8][9] This protonation increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[8]

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[8][9]

-

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to yield the final product, this compound, and regenerate the acid catalyst.[8][9]

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.

Detailed Experimental Protocol

Materials:

-

2-Methoxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methoxybenzoic acid in an excess of absolute ethanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing cold water.[11]

-

Transfer the aqueous mixture to a separatory funnel and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

Alternative Synthesis Methods

While Fischer esterification is a robust method, certain substrates may be sensitive to the harsh acidic conditions and high temperatures.[13] In such cases, alternative methods can be employed.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Thionyl Chloride Method | 2-methoxybenzoic acid, thionyl chloride (SOCl2), ethanol | Two-step process: 1. Formation of acid chloride with SOCl2. 2. Reaction of acid chloride with ethanol. | High reactivity of the acid chloride intermediate. | Thionyl chloride is corrosive and toxic; generates HCl and SO2 as byproducts.[14] |

| Steglich Esterification | 2-methoxybenzoic acid, ethanol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP) | Mild, room temperature conditions.[15] | Suitable for acid-sensitive substrates.[16] | DCC is an allergen and the byproduct, dicyclohexylurea (DCU), can be difficult to remove completely.[17] |

| Alkylation of Carboxylate | 2-methoxybenzoic acid, a base (e.g., K2CO3), ethyl iodide | Nucleophilic substitution (SN2) reaction. | Avoids the use of strong acids. | Ethyl iodide is a lachrymator and potential alkylating agent for other nucleophilic sites.[16] |

Thionyl Chloride Method Protocol

This method proceeds via the formation of a highly reactive acyl chloride intermediate.

Step 1: Formation of 2-methoxybenzoyl chloride

-

In a fume hood, place 2-methoxybenzoic acid in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Add an excess of thionyl chloride (SOCl2). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[18]

-

Gently reflux the mixture until the evolution of HCl and SO2 gases ceases.

-

Remove the excess thionyl chloride by distillation or co-evaporation with an inert solvent like toluene.[18]

Step 2: Esterification

-

Dissolve the crude 2-methoxybenzoyl chloride in a dry, inert solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and slowly add ethanol. A base such as pyridine may be added to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

Perform an aqueous work-up to remove any unreacted starting materials and byproducts, followed by drying and solvent evaporation to yield the crude ester.

-

Purify by vacuum distillation.

Steglich Esterification Protocol

This method is advantageous for its mild reaction conditions.[15]

-

In a round-bottom flask, dissolve 2-methoxybenzoic acid, ethanol, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The formation of a white precipitate of dicyclohexylurea (DCU) indicates the progress of the reaction.

-

Once the reaction is complete, filter off the DCU precipitate.

-

Wash the filtrate with dilute acid (to remove DMAP), water, and brine.

-

Dry the organic layer, evaporate the solvent, and purify the resulting ester.

Reaction Mechanism Visualization

Caption: Simplified mechanism of Fischer-Speier esterification.

Safety and Handling

-

2-Methoxybenzoic acid: Causes skin and serious eye irritation.[19][20] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[19]

-

This compound: May cause eye, skin, and respiratory tract irritation. It is a combustible material.[21][22] Store in a cool, well-ventilated area away from ignition sources.[21]

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Thionyl Chloride: Toxic and corrosive. Reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

DCC: A potent skin sensitizer and allergen.[17] Avoid skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[19][20][21][22]

Conclusion

The synthesis of this compound from 2-methoxybenzoic acid is a well-established transformation in organic chemistry. While Fischer-Speier esterification remains the most direct and cost-effective method, alternative approaches like the use of thionyl chloride or Steglich esterification offer milder conditions suitable for more delicate substrates. The choice of method should be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. Careful execution of the chosen protocol, coupled with appropriate safety measures, will ensure a successful and efficient synthesis of this valuable compound.

References

- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]

- 3. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. researchgate.net [researchgate.net]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Steglich esterification - Wikipedia [en.wikipedia.org]

- 16. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

- 22. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Ethyl 2-methoxybenzoate: Synthesis, Properties, and Applications in Research and Development

Introduction

Ethyl 2-methoxybenzoate, a seemingly unassuming aromatic ester, holds a significant place in the toolkit of synthetic chemists, particularly those in the fields of fragrance, flavor, and pharmaceutical development. Its structural features—a benzene ring substituted with an ester and a methoxy group in the ortho position—confer upon it a unique combination of reactivity and physicochemical properties. This guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical applications, with a focus on providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.

Core Identification: IUPAC Name and CAS Number

At the heart of any chemical discourse is its unambiguous identification. For this compound, the standard nomenclature and registry numbers are as follows:

These identifiers are crucial for accurate literature searches, regulatory compliance, and procurement. The compound is also known by several synonyms, including Ethyl o-anisate and 2-Methoxybenzoic acid ethyl ester.[1]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 180.20 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[2] |

| Boiling Point | 235 °C at 760 mmHg | The Good Scents Company |

| Density | 1.112 g/cm³ | --INVALID-LINK--[3] |

| Solubility | Insoluble in water; soluble in ethanol and oils. | --INVALID-LINK--[2] |

| Refractive Index | 1.5210 | --INVALID-LINK--[3] |

| Flash Point | > 100 °C (> 212 °F) | The Good Scents Company |

Synthesis of this compound: The Fischer Esterification

The most common and efficient method for preparing this compound is the Fischer esterification of 2-methoxybenzoic acid with ethanol, catalyzed by a strong acid.[4] This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent, and by the removal of water as it is formed.[5]

Experimental Protocol:

Herein, we provide a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures for similar esterifications.[6][7][8]

Materials:

-

2-methoxybenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-methoxybenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of the carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after 2-4 hours of reflux), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: To the residue, add diethyl ether and transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the acidic catalyst. Be cautious during the bicarbonate wash as carbon dioxide evolution can cause pressure buildup.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Final Purification: Remove the diethyl ether by rotary evaporation to yield the crude this compound. For higher purity, the product can be distilled under reduced pressure.

Synthesis Workflow Diagram:

Caption: A flowchart illustrating the key steps in the synthesis of this compound via Fischer esterification.

Applications in Research and Drug Development

While widely used in the fragrance industry for its sweet, floral, and fruity notes, this compound also serves as a valuable building block in organic synthesis, including the preparation of more complex molecules for pharmaceutical applications.[9] Benzoate derivatives, in general, have been investigated for a range of biological activities.[10]

The ester and methoxy functionalities of this compound can be strategically manipulated to introduce further chemical diversity. The ester group can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to form tertiary alcohols. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the ester and methoxy groups must be considered.

While direct applications in marketed drugs are not prominently documented, its structural motif is present in various research compounds. For instance, substituted benzoates are precursors in the synthesis of heterocyclic compounds, which are a cornerstone of many drug discovery programs.[10] Furthermore, its use as an intermediate allows for the introduction of the 2-methoxybenzoyl group into larger molecules, which can influence their pharmacological properties.

Conceptual Application Diagram:

Caption: A conceptual diagram showing the synthetic utility of this compound in generating diverse chemical intermediates for drug discovery.

Spectroscopic Data for Characterization

Accurate characterization of synthesized compounds is paramount in scientific research. The primary spectroscopic techniques used to identify and confirm the structure of this compound are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the ethyl group.

-

IR Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretch of the ester group (typically around 1720 cm⁻¹), as well as C-O stretching bands and signals corresponding to the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ).[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is classified as a combustible liquid.[11]

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical with a well-established synthetic route and a range of applications. For researchers and professionals in drug development, it represents a valuable starting material and intermediate for the synthesis of more complex and potentially bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the laboratory.

References

- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ulprospector.com [ulprospector.com]

- 3. lookchem.com [lookchem.com]

- 4. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]

- 5. athabascau.ca [athabascau.ca]

- 6. mdpi.com [mdpi.com]

- 7. phillysim.org [phillysim.org]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. CN104387275A - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical and Spectroscopic Properties of Ethyl 2-methoxybenzoate

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-methoxybenzoate (CAS No. 7335-26-4), a key aromatic ester utilized in the fragrance, flavor, and pharmaceutical industries. Designed for researchers, chemists, and drug development professionals, this document consolidates essential physical and spectral data, outlines a detailed synthesis protocol with mechanistic insights, and interprets advanced spectroscopic analyses. The guide emphasizes the causal relationships behind the observed properties and experimental procedures, ensuring a deep, actionable understanding of this compound.

Chemical Identity and Physical Properties

This compound, also known as ethyl o-anisate, is an organic compound characterized by an ethyl ester functional group and a methoxy substituent at the ortho position of the benzene ring.[1][2] Its molecular structure gives rise to a unique combination of physical and organoleptic properties, making it a valuable ingredient in various formulations.

The physical state of this compound at standard conditions is a colorless to light yellow liquid.[3] Its characteristic sweet, floral, and fruity odor is a primary driver of its use in perfumery.[2] A compilation of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7335-26-4 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 235-262 °C at 760 mmHg127-128 °C at 11 mmHg | [1][4] |

| Density | 1.108 - 1.116 g/mL at 20 °C | [2] |

| Refractive Index (n²⁰/D) | ~1.521 | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and oils | [2] |

| Vapor Pressure | ~0.014 mmHg at 25 °C (estimated) | [2] |

| logP (Octanol/Water) | ~2.4 | [5] |

Note on Boiling Point Discrepancy: The reported boiling point at atmospheric pressure (760 mmHg) varies between sources. This variation can be attributed to differences in experimental purity and measurement conditions. The boiling point at reduced pressure is a more consistent metric for purification via vacuum distillation.

Spectroscopic Analysis

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. This section details the expected and observed data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the specific arrangement of hydrogen atoms in the molecule. The spectrum of this compound is highly characteristic.

Experimental Data (400 MHz, CDCl₃): δ 7.78-7.80 (m, 1H), 7.44-7.49 (m, 1H), 6.96-6.98 (m, 2H), 4.37 (q, 2H, J = 7.2 Hz), 3.90 (s, 3H), 1.39 (t, 3H, J = 7.1 Hz).

Interpretation:

-

Aromatic Protons (δ 6.96-7.80): The four protons on the benzene ring appear as complex multiplets in the downfield region. The proton ortho to the ester group is the most deshielded (δ 7.78-7.80) due to the electron-withdrawing nature of the carbonyl.

-

Ethyl Group Protons (δ 4.37, 1.39): The methylene protons (-O-CH₂ -CH₃) appear as a quartet at δ 4.37, split by the adjacent methyl group. The methyl protons (-O-CH₂-CH₃ ) appear as a triplet at δ 1.39, split by the methylene group. This classic quartet-triplet pattern is definitive for an ethyl group attached to an electronegative atom.

-

Methoxy Group Protons (δ 3.90): The three protons of the methoxy group (-OCH₃ ) appear as a sharp singlet at δ 3.90, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Spectroscopy

While a publicly available, peer-reviewed ¹³C NMR spectrum is not readily accessible, the chemical shifts can be reliably predicted based on the known effects of the substituents. The molecule has 10 unique carbon atoms. Proprietary databases, such as SpectraBase, may contain experimental spectra.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Ester Carbonyl) | ~166 | The carbonyl carbon of an ester is highly deshielded. |

| C1 (Aromatic, -C-C=O) | ~120 | Quaternary carbon, shielded by the adjacent methoxy group. |

| C2 (Aromatic, -C-OCH₃) | ~159 | Attached to the electronegative oxygen, causing significant downfield shift. |

| C3, C5 (Aromatic C-H) | ~112, ~120 | Shielded by the ortho/para directing methoxy group. |

| C4 (Aromatic C-H) | ~133 | Aromatic C-H carbon, less affected by substituents. |

| C6 (Aromatic C-H) | ~131 | Aromatic C-H ortho to the electron-withdrawing ester group. |

| -O-CH₂ -CH₃ (Methylene) | ~61 | Methylene carbon attached to the ester oxygen. |

| -O-CH₂-CH₃ (Methyl) | ~14 | Terminal methyl carbon of the ethyl group. |

| -OCH₃ (Methoxy) | ~56 | Methoxy carbon attached to the aromatic ring. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a clear molecular ion peak and several characteristic fragment ions.[6][7]

Key Observed Peaks (m/z):

-

180 (M⁺˙): The molecular ion peak, corresponding to the molecular weight of the compound.

-

135 (Base Peak): This is the most abundant ion. It is formed by the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), a process known as alpha-cleavage relative to the benzene ring.

-

133: This fragment likely arises from the loss of an ethyl group followed by the loss of CO, a common fragmentation pathway for benzoate esters. A study on related isomers suggests that an "ortho effect" can facilitate unique fragmentation pathways, and the interaction between the ortho-substituents can lead to the formation of an m/z 133 ion.

The proposed primary fragmentation pathway is visualized below.

References

- 1. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 2. ethyl ortho-anisate, 7335-26-4 [thegoodscentscompany.com]

- 3. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]

- 4. CAS 7335-26-4: this compound | CymitQuimica [cymitquimica.com]

- 5. 2-Methoxybenzoic acid ethyl ester | 7335-26-4 [sigmaaldrich.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. 7335-26-4|this compound|BLD Pharm [bldpharm.com]

A-Z Guide to Ethyl 2-methoxybenzoate: Key Reactive Sites and Synthetic Applications

Abstract

Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is a versatile aromatic ester with significant applications in organic synthesis, fragrance development, and as an intermediate in the pharmaceutical industry.[1][2] This technical guide provides an in-depth analysis of the molecule's key reactive sites, grounded in its unique electronic and structural characteristics. We will explore the reactivity of the aromatic ring, the ester functional group, and the methoxy group, offering a comprehensive overview for researchers, chemists, and professionals in drug development. This document will elucidate the causality behind its reaction patterns and provide actionable experimental protocols for its synthetic transformations.

Introduction: The Synthetic Potential of a Multifunctional Aromatic

This compound is a seemingly simple molecule, yet it possesses a nuanced reactivity profile that makes it a valuable building block in complex organic synthesis.[3] Its structure, featuring a benzene ring substituted with an activating methoxy group and a deactivating ethyl ester group, creates a fascinating interplay of electronic effects. This guide will dissect these effects to predict and explain the molecule's behavior in various chemical transformations, providing a foundational understanding for its strategic use in the synthesis of high-value compounds.

Molecular Structure and Electronic Landscape

The reactivity of this compound is dictated by the electronic contributions of its two primary functional groups: the methoxy (-OCH₃) group and the ethyl carboxylate (-COOCH₂CH₃) group.

-

The Methoxy Group (-OCH₃): As an electron-donating group (EDG), the methoxy group exerts a strong +M (mesomeric) or +R (resonance) effect by donating its lone pair of electrons into the aromatic π-system.[4][5] This increases the electron density of the benzene ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.[5][6] This effect is known to activate the ring towards electrophilic aromatic substitution.[4]

-

The Ethyl Ester Group (-COOCH₂CH₃): Conversely, the ester group is an electron-withdrawing group (EWG). It exerts a -M (or -R) effect, pulling electron density out of the ring. This deactivates the ring towards electrophilic substitution, making it less reactive than benzene itself.[6][7] Deactivating groups typically direct incoming electrophiles to the meta position.[6]

The simultaneous presence of a strong activating group and a moderately deactivating group on the same ring leads to a competitive and highly regioselective reactivity profile, which is the cornerstone of this molecule's synthetic utility.

Spectroscopic Fingerprints of Reactivity

The structural features that dictate reactivity can be observed through various spectroscopic techniques.

| Spectroscopic Data | Key Features and Interpretation |

| ¹H NMR | Distinct signals for aromatic protons, with upfield shifts for protons ortho and para to the -OCH₃ group due to increased electron density. The ethyl group protons (-CH₂- and -CH₃) will also be clearly visible. |

| ¹³C NMR | The carbonyl carbon of the ester will appear significantly downfield. The aromatic carbons will show varied chemical shifts reflecting the electron-donating and withdrawing effects of the substituents. |

| IR Spectroscopy | A strong C=O stretch for the ester carbonyl group (typically around 1720 cm⁻¹). C-O stretches for the ester and ether linkages, and characteristic peaks for the aromatic ring. |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight (180.20 g/mol ).[2][8] Common fragmentation patterns include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. The base peak is often observed at m/z 135, corresponding to the methoxybenzoyl cation.[2] |

Key Reactive Sites and Chemical Transformations

The molecule presents three primary loci for chemical reactions: the aromatic ring, the ester group, and the methoxy group.

The Aromatic Ring: A Target for Electrophilic Substitution

The most significant reactions occur on the aromatic ring. The directing effects of the existing substituents are paramount in determining the outcome of Electrophilic Aromatic Substitution (EAS).

-

Directing Effects: The methoxy group is a powerful ortho, para-director, while the ester group is a meta-director.[5][7] In this competitive scenario, the strongly activating ortho, para-directing methoxy group dominates. Therefore, electrophilic substitution will preferentially occur at the positions ortho and para to the methoxy group.

-

Regioselectivity:

-

Position 4 (para to -OCH₃): This is often the major product due to reduced steric hindrance compared to the ortho positions.[9]

-

Position 6 (ortho to -OCH₃): Substitution can occur here, but it is generally a minor product due to steric hindrance from the adjacent ester group.

-

Position 3 and 5: These positions are electronically disfavored.

-

A typical EAS workflow is outlined below:

Caption: General workflow for Electrophilic Aromatic Substitution.

The Ester Functional Group: A Hub of Carbonyl Chemistry

The ethyl ester group is susceptible to a range of nucleophilic acyl substitution and reduction reactions.

-

Hydrolysis (Saponification): Treatment with a strong base (e.g., NaOH) followed by acidification hydrolyzes the ester to 2-methoxybenzoic acid.[10][11] This is a fundamental transformation for converting the ester into a carboxylic acid.

-

Reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the ester to a primary alcohol.[12][13][14] The reaction proceeds via two hydride additions, with an aldehyde as a transient intermediate.[12] The final products after an aqueous workup are (2-methoxyphenyl)methanol and ethanol.[12] Weaker reducing agents like sodium borohydride (NaBH₄) are typically not reactive enough to reduce esters.[14][15]

Caption: Key reactions at the ester functional group.

The Methoxy Group: Stability and Potential for Cleavage

The C-O bond of the aryl methyl ether is generally stable. However, it can be cleaved under harsh conditions to yield a phenol.

-

Ether Cleavage: Strong acids like HBr or Lewis acids such as boron tribromide (BBr₃) are commonly used for this transformation.[16][17] This reaction is crucial in natural product synthesis and drug development when a free phenolic hydroxyl group is required. Cleavage with BBr₃ is particularly effective for aryl methyl ethers.[16]

Applications in Drug Development and Synthesis

The specific reactivity of this compound makes it a valuable precursor in medicinal chemistry. For instance, the ability to selectively functionalize the aromatic ring via EAS, followed by modification of the ester group, allows for the construction of complex molecular scaffolds. The molecule serves as a starting point for compounds where a substituted 2-hydroxybenzoic acid core is required, a common motif in pharmacologically active molecules.[3]

Experimental Protocols

Protocol 1: Nitration of this compound (Illustrative EAS)

-

Objective: To synthesize Ethyl 4-nitro-2-methoxybenzoate.

-

Procedure:

-

Cool a solution of this compound (1 eq.) in concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

Stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purify the crude product by recrystallization from ethanol to yield the para-nitro isomer as the major product.

-

Protocol 2: Reduction of this compound with LiAlH₄

-

Objective: To synthesize (2-methoxyphenyl)methanol.

-

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of this compound (1 eq.) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5-2 eq.) in anhydrous THF at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid with THF or diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by vacuum distillation or column chromatography.

-

Conclusion

This compound is a molecule with a well-defined yet versatile reactivity profile. By understanding the interplay of its functional groups, chemists can harness its potential as a key intermediate for a wide range of applications, from fine chemicals to complex pharmaceutical agents. The dominance of the ortho, para-directing methoxy group in electrophilic substitution, coupled with the classic reactivity of the ester and the potential for ether cleavage, provides a powerful toolkit for synthetic design.

References

- 1. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]

- 2. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. quora.com [quora.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 11. youtube.com [youtube.com]

- 12. orgosolver.com [orgosolver.com]

- 13. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 14. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Ethyl 2-methoxybenzoate: Commercial Availability, Quality Control, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is a key aromatic ester with significant applications in organic synthesis, fragrance formulation, and pharmaceutical research. This guide provides a comprehensive overview of its commercial availability from various suppliers, outlines critical quality control parameters, and details its utility in synthetic chemistry. By offering in-depth technical insights and actionable protocols, this document serves as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound is a benzoate ester characterized by a methoxy group at the ortho-position of the benzene ring. This structural feature imparts specific chemical reactivity and physical properties that make it a versatile building block in organic synthesis. Its pleasant, sweet, and floral odor also leads to its use in the fragrance industry. In the context of drug development, the 2-methoxybenzoyl moiety is present in several pharmacologically active molecules, making this compound a valuable starting material or intermediate.

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

-

Appearance: Colorless to pale yellow liquid

-

Boiling Point: Approximately 257 °C

-

Solubility: Soluble in ethanol, ether, and other organic solvents; sparingly soluble in water.

Commercial Availability and Supplier Landscape

This compound is readily available from a multitude of chemical suppliers, catering to various scales, from laboratory research to industrial production. The purity and specifications can vary between suppliers, and it is crucial to select a grade appropriate for the intended application.

Below is a comparative table of prominent suppliers offering this compound:

| Supplier | Product Number (Example) | Purity/Grade | Notes |

| Sigma-Aldrich (Merck) | 136485 | ≥99% | Offers various grades, including for synthesis and research. Detailed specifications and safety data are readily available. |

| TCI (Tokyo Chemical Industry) | M0117 | >98.0% (GC) | A reliable source for high-purity reagents for research and development. |

| Alfa Aesar (Thermo Fisher Scientific) | A14589 | 99% | Provides a range of pack sizes suitable for laboratory use. |

| Santa Cruz Biotechnology | sc-237894 | N/A | Primarily for research use, often with extensive biological data. |

Procurement Considerations:

When sourcing this compound, researchers should consider the following:

-

Purity: For applications in pharmaceutical synthesis, a purity of ≥99% is often required to minimize side reactions and ensure the integrity of the final product.

-

Analytical Data: Reputable suppliers will provide a Certificate of Analysis (CoA) with detailed information on purity (typically determined by Gas Chromatography - GC), identity (confirmed by ¹H NMR and/or IR spectroscopy), and levels of any significant impurities.

-

Regulatory Compliance: For use in GMP (Good Manufacturing Practice) environments, ensure the supplier can provide the necessary documentation and support.

Quality Control and Analytical Verification

Independent verification of the identity and purity of this compound upon receipt is a critical step in any research or development workflow. This ensures the reliability of experimental results and the quality of the final products.

Recommended Analytical Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for assessing the purity of volatile compounds like this compound. It allows for the separation and identification of the main component and any volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The chemical shifts and coupling patterns provide a unique fingerprint of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for identifying the key functional groups present in the molecule, such as the ester carbonyl (C=O) and the C-O bonds of the ether and ester.

Synthetic Utility and Reaction Protocols

This compound serves as a versatile precursor in a variety of organic transformations. The ester and methoxy groups can be manipulated to introduce new functionalities.

Saponification to 2-Methoxybenzoic Acid

A fundamental transformation is the hydrolysis of the ester to the corresponding carboxylic acid, 2-methoxybenzoic acid, which is a common building block in medicinal chemistry.

Experimental Protocol: Saponification of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, 1.5 eq) to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the residue with water and acidify with hydrochloric acid (HCl) until the pH is ~2. The product, 2-methoxybenzoic acid, will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Causality and Rationale: The use of excess NaOH ensures the complete hydrolysis of the ester. The reaction is heated to reflux to increase the reaction rate. Acidification protonates the carboxylate salt, leading to the precipitation of the less soluble carboxylic acid.

Diagram: Saponification Workflow

Caption: Workflow for the saponification of this compound.

Grignard Reaction for Tertiary Alcohol Synthesis

The ester functionality of this compound can react with Grignard reagents to form tertiary alcohols, which are valuable intermediates in drug discovery.

Diagram: Grignard Reaction Pathway

Caption: Synthesis of a tertiary alcohol via Grignard reaction.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically versatile reagent with important applications in both academic research and industrial drug development. A thorough understanding of its properties, reliable sourcing from reputable suppliers, and stringent quality control are paramount to its successful application. The synthetic protocols outlined in this guide provide a foundation for its use in the synthesis of more complex molecules.

Introduction to Ethyl 2-methoxybenzoate: A Versatile Synthetic Intermediate

An In-depth Technical Guide to the Core Reaction Mechanisms of Ethyl 2-methoxybenzoate

This compound, also known as ethyl o-anisate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃.[1][2] It presents as a colorless to pale yellow liquid with a characteristic fruity odor.[3] This compound is a valuable building block in organic synthesis, serving as a precursor in the development of pharmaceuticals, agrochemicals, and as a component in fragrances and flavorings.[3][4][5] Its reactivity is primarily centered around the ester functional group, but is also influenced by the electron-donating methoxy group at the ortho position on the benzene ring. This guide provides an in-depth exploration of the core reaction mechanisms involving this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented below for easy reference.

| Property | Value | Reference |

| CAS Number | 7335-26-4 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 127-128°C at 11 mmHg | [6] |

| Density | 1.112 g/cm³ | [6] |

| Solubility | Moderately soluble in organic solvents like ethanol and ether; limited solubility in water. | [3] |

Saponification: Base-Catalyzed Ester Hydrolysis

Saponification is the hydrolysis of an ester under basic conditions, a fundamental reaction for converting esters into their corresponding carboxylic acids.[7] For this compound, this process yields 2-methoxybenzoic acid, an important synthetic intermediate.

Mechanism of Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide, which drives the equilibrium toward the products.[7]

-

Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[8]

-

Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This results in the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

-

Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed 2-methoxybenzoic acid. This acid-base reaction is the thermodynamic driving force for the reaction, producing ethanol and the sodium salt of the carboxylic acid (sodium 2-methoxybenzoate).

-

Acidification: A final workup step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt, precipitating the final 2-methoxybenzoic acid product, which is often insoluble in the aqueous solution.[7][9]

Visualization: Saponification Mechanism

Caption: Mechanism of Saponification of this compound.

Experimental Protocol: Synthesis of 2-Methoxybenzoic Acid

This protocol is a representative procedure for the saponification of an ester.[7][9]

-

Setup: In a round-bottom flask, combine 5 g of this compound with 50 mL of 2 M aqueous sodium hydroxide (NaOH) solution. Add a few boiling chips.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for approximately 45-60 minutes, or until the oily ester layer disappears, indicating the completion of the reaction.[9]

-

Cooling & Acidification: Allow the mixture to cool to room temperature. Transfer the solution to a beaker and cool it further in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with constant stirring until the solution is acidic (test with litmus paper). This will cause the 2-methoxybenzoic acid to precipitate as a white solid.[9]

-

Isolation & Purification: Collect the solid product by vacuum filtration, washing it with a small amount of cold water to remove any remaining salts. The crude product can be purified by recrystallization from water.

Grignard Reaction: Formation of Tertiary Alcohols

Grignard reagents are powerful nucleophiles that react with esters to produce tertiary alcohols.[10] This reaction provides an excellent method for forming new carbon-carbon bonds. When this compound is treated with a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), two equivalents of the reagent are consumed to yield (2-methoxyphenyl)diphenylmethanol.

Mechanism of Grignard Reaction

The reaction proceeds in two main stages, both involving nucleophilic attack by the Grignard reagent.

-

First Equivalent - Ketone Formation: The Grignard reagent (R-MgX) attacks the ester carbonyl carbon. The resulting tetrahedral intermediate collapses, eliminating the ethoxide group to form a ketone intermediate ((2-methoxyphenyl)(phenyl)methanone in this case).[10]

-

Second Equivalent - Alcohol Formation: The newly formed ketone is highly reactive towards the Grignard reagent. A second equivalent of the Grignard reagent rapidly attacks the ketone carbonyl, forming a magnesium alkoxide intermediate.[10]

-

Acidic Workup: The reaction is quenched with an aqueous acid (e.g., dilute H₂SO₄ or NH₄Cl) to protonate the alkoxide, yielding the final tertiary alcohol product.

Causality Behind Experimental Choices: The use of anhydrous solvents (like diethyl ether or THF) is critical because Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water or other protic solvents.[11]

Visualization: Grignard Reaction Workflow

Caption: Experimental workflow for a Grignard reaction with an ester.

Experimental Protocol: Synthesis of (2-methoxyphenyl)diphenylmethanol

This protocol is adapted from standard procedures for reacting Grignard reagents with esters.[10]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the formation of phenylmagnesium bromide.

-

Ester Addition: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of this compound in anhydrous ether to the stirred Grignard solution.

-

Reaction & Reflux: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Gently reflux the mixture for 30 minutes to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture in an ice bath and cautiously quench it by slowly adding dilute sulfuric acid.

-

Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude tertiary alcohol.

-

Purification: Purify the product by recrystallization or column chromatography.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Esters can be efficiently reduced to primary alcohols using powerful hydride-donating reagents like Lithium Aluminum Hydride (LiAlH₄).[12] This reaction transforms this compound into (2-methoxyphenyl)methanol.

Mechanism of Reduction

The reduction involves two successive additions of a hydride ion (H⁻) from the AlH₄⁻ complex.

-

First Hydride Attack: The hydride ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating the ethoxide group to form an aldehyde (2-methoxybenzaldehyde).

-

Second Hydride Attack: The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming an aluminum alkoxide intermediate.

-

Acidic Workup: The reaction is quenched by the careful addition of water followed by an aqueous acid to neutralize the excess LiAlH₄ and protonate the alkoxide, yielding the primary alcohol, (2-methoxyphenyl)methanol.

Causality Behind Reagent Choice: LiAlH₄ is a highly reactive and unselective reducing agent, necessary for the reduction of the relatively unreactive ester functional group. Weaker reagents like sodium borohydride (NaBH₄) are generally not strong enough to reduce esters under standard conditions.

Visualization: Reduction Mechanism

Caption: Mechanism for the LiAlH₄ reduction of this compound.

Experimental Protocol: Synthesis of (2-methoxyphenyl)methanol

-

Setup: In a flame-dried flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF). Cool the suspension in an ice bath.

-

Ester Addition: Slowly add a solution of this compound in anhydrous THF to the stirred LiAlH₄ suspension. Control the rate of addition to maintain a gentle reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete reduction.

-

Workup (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

-

Isolation: Filter the mixture to remove the aluminum salts, washing the filter cake with THF or ether. Combine the filtrates and evaporate the solvent to obtain the crude alcohol product.

-

Purification: The product can be purified by distillation or column chromatography.

Acid-Catalyzed Hydrolysis (Fischer Esterification - Reverse)

The acid-catalyzed hydrolysis of an ester is the reverse of Fischer esterification. It is an equilibrium process that converts an ester and water into a carboxylic acid and an alcohol, catalyzed by a strong acid like H₂SO₄.

Mechanism of Acid-Catalyzed Hydrolysis

This mechanism involves several equilibrium steps:

-

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

-

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy group, converting it into a good leaving group (ethanol).

-

Elimination: The tetrahedral intermediate collapses, expelling a molecule of ethanol.

-

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water or another base, regenerating the acid catalyst and yielding the final 2-methoxybenzoic acid product.

Controlling the Equilibrium: To drive the reaction towards the products (hydrolysis), a large excess of water is used, in accordance with Le Châtelier's principle.[13]

Visualization: Acid-Catalyzed Hydrolysis Mechanism

Caption: Equilibrium steps in the acid-catalyzed hydrolysis of an ester.

Summary of Reactions

| Reaction Type | Key Reagents | Major Product |

| Saponification | 1) NaOH (aq), Reflux2) HCl (aq) | 2-Methoxybenzoic Acid |

| Grignard Reaction | 1) 2 eq. PhMgBr, Ether2) H₃O⁺ | (2-methoxyphenyl)diphenylmethanol |

| Reduction | 1) LiAlH₄, THF2) H₂O, H₃O⁺ | (2-methoxyphenyl)methanol |

| Acid Hydrolysis | H₂SO₄, H₂O, Reflux | 2-Methoxybenzoic Acid |

References

- 1. This compound | 7335-26-4 | FA02025 | Biosynth [biosynth.com]

- 2. Benzoic acid, 2-methoxy-, ethyl ester [webbook.nist.gov]

- 3. CAS 7335-26-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]

- 5. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. Saponification-Typical procedures - operachem [operachem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

The Strategic Utility of Ethyl 2-methoxybenzoate as a Pharmaceutical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Potential of a Simple Ester

Ethyl 2-methoxybenzoate, a seemingly simple aromatic ester, holds significant potential in pharmaceutical development as a readily available and cost-effective starting material.[1] Its true value lies in its strategic functionalization to yield more complex, highly substituted benzene rings that form the backbone of several important drugs. The methoxy and ethyl ester groups provide both steric and electronic influences that can be exploited to direct subsequent chemical transformations with high regioselectivity. This guide will focus on the synthetic routes to key intermediates derived from the this compound scaffold and their application in the synthesis of prominent APIs.

Core Synthetic Strategy: From Ester to Essential Intermediates

The primary utility of this compound in pharmaceutical synthesis is its conversion to centrally important intermediates, such as 4-amino-5-chloro-2-methoxybenzoic acid and 2-methoxy-4-amino-5-nitrobenzoic acid. These molecules are the direct precursors to a range of therapeutic agents. The general synthetic workflow involves a series of well-established organic reactions, each chosen for its efficiency and scalability.

Caption: Generalized synthetic workflow from this compound to an API.

Application in the Synthesis of Metoclopramide

Metoclopramide is a widely used antiemetic and prokinetic agent.[2] Its synthesis relies on the key intermediate, 4-amino-5-chloro-2-methoxybenzoic acid.[2] The following section details a plausible and scientifically grounded protocol for the synthesis of this intermediate starting from this compound.

Protocol 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid from this compound

This multi-step protocol is designed to efficiently convert this compound into the pivotal intermediate for Metoclopramide synthesis.

Step 1: Nitration of this compound

-

Rationale: The electron-donating methoxy group is an ortho-, para-director. Due to steric hindrance from the adjacent ethyl ester group, the nitration is expected to occur predominantly at the para-position (C4).

-

Procedure:

-

To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to yield Ethyl 4-nitro-2-methoxybenzoate.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, a crucial functional group for the final API. A common and effective method is the use of a metal in an acidic medium.

-

Procedure:

-

To a mixture of Ethyl 4-nitro-2-methoxybenzoate (1.0 eq) and iron powder (3.0 eq) in ethanol and water, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, filter the hot solution through celite to remove the iron salts.

-

Concentrate the filtrate to remove the ethanol and then neutralize with a sodium bicarbonate solution.

-

Extract the product, Ethyl 4-amino-2-methoxybenzoate, with ethyl acetate. Dry the organic layer and concentrate to obtain the crude product.

-

Step 3: Chlorination of Ethyl 4-amino-2-methoxybenzoate

-

Rationale: The amino group is a strong activating group, directing the electrophilic chlorination to the ortho position (C5). N-Chlorosuccinimide (NCS) is a mild and selective chlorinating agent.[3]

-

Procedure:

-

Dissolve Ethyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

-

Wash the organic layer, dry, and concentrate to yield Ethyl 4-amino-5-chloro-2-methoxybenzoate.

-

Step 4: Hydrolysis of the Ester

-

Rationale: The final step to obtain the key intermediate is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[3]

-

Procedure:

-

Dissolve Ethyl 4-amino-5-chloro-2-methoxybenzoate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours.

-

After cooling, remove the methanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.

-

Protocol 2: Synthesis of Metoclopramide

With the key intermediate in hand, the final amidation step can be performed.

-

Rationale: This is a standard amide bond formation reaction. The carboxylic acid is typically activated before reacting with the amine.

-

Procedure:

-

To a stirred suspension of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in a suitable solvent like dichloromethane, add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) and stir for 1 hour at room temperature.

-

Add N,N-diethylethane-1,2-diamine (1.2 eq) to the reaction mixture and continue stirring for an additional 12 hours.

-

Wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield Metoclopramide.

-

Application in the Synthesis of Alizapride and Clebopride

Alizapride and Clebopride are other benzamide derivatives with antiemetic properties. Their synthesis also proceeds through intermediates that can be derived from this compound. For instance, the synthesis of Alizapride involves the intermediate 2-methoxy-4,5-diaminobenzoic acid, which can be prepared from 2-methoxy-4-amino-5-nitrobenzoic acid.[4]

Synthetic Pathway to Alizapride Intermediate

Caption: Proposed synthesis of the key diamino acid intermediate for Alizapride.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| This compound | C₁₀H₁₂O₃ | 180.20 | Starting Material |

| Ethyl 4-nitro-2-methoxybenzoate | C₁₀H₁₁NO₅ | 225.20 | Nitration |

| Ethyl 4-amino-2-methoxybenzoate | C₁₀H₁₃NO₃ | 195.22 | Reduction |

| Ethyl 4-amino-5-chloro-2-methoxybenzoate | C₁₀H₁₂ClNO₃ | 229.66 | Chlorination |

| 4-Amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | Hydrolysis |

| Metoclopramide | C₁₄H₂₂ClN₃O₂ | 299.80 | Amidation |

Conclusion and Future Perspectives

This compound serves as a valuable and versatile starting point for the synthesis of key pharmaceutical intermediates. The protocols outlined in this guide demonstrate a logical and efficient pathway to important APIs like Metoclopramide. The principles of electrophilic aromatic substitution and functional group manipulation are central to unlocking the synthetic potential of this simple ester. Future research may focus on developing more sustainable and atom-economical methods for these transformations, potentially through the use of novel catalytic systems.

References

- 1. This compound | C10H12O3 | CID 81784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metoclopramide | C14H22ClN3O2 | CID 4168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 4. CN101066968A - Prepn process of alizapride hydrochloride - Google Patents [patents.google.com]

Application of Ethyl 2-methoxybenzoate in Fragrance Formulations: A Technical Guide for Researchers and Formulation Scientists

Introduction

Ethyl 2-methoxybenzoate, also known as ethyl o-anisate, is a significant aroma chemical valued for its unique and versatile olfactory profile.[1][2] With a scent that is at once sweet, floral, and fruity with nuances of ylang-ylang and tuberose, it serves as a valuable modifier and enhancer in a wide array of fragrance compositions.[3][4] This technical guide provides researchers, scientists, and drug development professionals with in-depth application notes and protocols for the effective use of this compound in fragrance formulations. The methodologies outlined herein are designed to ensure scientific integrity and provide a framework for creating stable, aesthetically pleasing, and well-characterized fragrances.

Physicochemical and Olfactory Properties

A thorough understanding of the physicochemical and olfactory properties of this compound is fundamental to its successful application. These properties influence its behavior in different formulations and its sensory perception.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 7335-26-4 | [5][6][7][8] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][6][9] |

| Molecular Weight | 180.20 g/mol | [1][6][9] |

| Appearance | Colorless to light yellow liquid | [5][8] |

| Boiling Point | 235 °C at 760 mmHg | [3] |

| Density | 1.112 g/cm³ | [8] |

| Flash Point | > 100 °C (> 212 °F) | [3] |

| Solubility | Soluble in alcohol; insoluble in water | [4] |

Olfactory Profile

| Olfactory Characteristic | Description | Source |

| Odor Type | Floral | [3][8] |

| Odor Description | Sweet, floral, fruity, with notes of raspberry, grape, ylang-ylang, and tuberose. Described as having a complex with methylated and phenolic modifications. | [3][4] |

| Substantivity | Approximately 268 hours on a smelling strip | [4] |

| Recommended Usage | Up to 2.0% in fragrance concentrate | [3] |

Application Protocols

The following protocols provide a systematic approach to incorporating and evaluating this compound in fragrance formulations.

Protocol 1: Stability and Solubility Testing

Objective: To assess the stability and solubility of this compound in various cosmetic bases.

Rationale: Stability testing is crucial to ensure that the fragrance maintains its intended olfactory profile and that the final product remains physically and chemically stable over its shelf life.[2][6][10] Factors such as light, temperature, and the chemical composition of the base can affect fragrance stability.[6]

Materials:

-

This compound

-

Cosmetic bases (e.g., 95% ethanol, mineral oil, a simple oil-in-water emulsion)

-

Glass vials with airtight caps

-

Pipettes

-

Controlled environment chambers (e.g., oven, refrigerator, UV light cabinet)[10]

Procedure:

-

Preparation of Samples:

-

Prepare solutions of this compound at a concentration of 1% in each of the selected cosmetic bases.

-

For each base, prepare three sets of samples: one for accelerated stability testing (heat), one for freeze-thaw stability, and one for photostability.

-

Ensure all samples are in tightly sealed glass vials to prevent evaporation.[11]

-

-

Accelerated Stability Testing (Heat):

-

Place one set of samples in an oven at a constant temperature of 40°C.

-

Evaluate the samples at 24 hours, 1 week, 2 weeks, and 4 weeks.

-

Assessment should include olfactory evaluation (comparing to a control sample stored at room temperature in the dark), visual inspection for color change or precipitation, and pH measurement of the base if applicable.

-

-

Freeze-Thaw Cycle Testing:

-

Photostability Testing:

-

Expose the third set of samples to a controlled UV light source.

-

Evaluate the samples at intervals, assessing for any changes in color and scent.

-

Data Interpretation: A stable formulation will show minimal to no change in color, clarity, and olfactory profile compared to the control sample.

Visualization of Stability Testing Workflow: